- De novo synthesis of conjugates, World Intellectual Property Organization, , ,
Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

94697-68-4 structure
Productnaam:5,6-O-Isopropylidene-L-gulono-1,4-lactone
CAS-nummer:94697-68-4
MF:C9H14O6
MW:218.203863620758
MDL:MFCD00077804
CID:798717
PubChem ID:57651686
5,6-O-Isopropylidene-L-gulono-1,4-lactone Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone
- 5,6-O-Isopropylidene-L-gulono-1,4-lactone
- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one
- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE
- L-5,6-isopropylidene-gulono-1,4-lactone
- 5,6-Isopropylidene-L-gulonic acid γ-lactone
- L
- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE
- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
- JNTPPVKRHGNFKM-BNHYGAARSA-N
- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone
- CS-0119989
- 5,6-isopropylidene-l-gulonic acid gamma-lactone
- DTXSID20662043
- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)
- MFCD00077804
- SCHEMBL1738813
- AKOS007930486
- 94697-68-4
-
- MDL: MFCD00077804
- Inchi: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
- InChI-sleutel: JNTPPVKRHGNFKM-BNHYGAARSA-N
- LACHT: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1
Berekende eigenschappen
- Exacte massa: 218.07900
- Monoisotopische massa: 218.07903816g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 276
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1
- Topologisch pooloppervlak: 85.2Ų
Experimentele eigenschappen
- Smeltpunt: 166-170 °C
- Oplosbaarheid: Methanol (Slightly), Water (Slightly)
- PSA: 85.22000
- LogboekP: -1.21490
- Optische activiteit: [α]20/D +62±2°, c = 1% in H2O
5,6-O-Isopropylidene-L-gulono-1,4-lactone Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: S22; S24/25
- FLUKA MERK F CODES:3
- Opslagvoorwaarde:-20?°C Freezer
5,6-O-Isopropylidene-L-gulono-1,4-lactone Douanegegevens
- HS-CODE:2932999099
- Douanegegevens:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6-O-Isopropylidene-L-gulono-1,4-lactone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
$ 110.00 | 2023-09-07 | ||
TRC | I868400-2g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 2g |
$178.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | 461620-1G |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98% |
94697-68-4 | 98% | 1G |
¥ 2191 | 2022-04-26 | |
Biosynth | MI04758-1 g |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |
94697-68-4 | 1g |
$82.59 | 2023-01-03 | ||
Chemenu | CM541293-1g |
(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |
94697-68-4 | 95%+ | 1g |
$388 | 2023-02-17 | |
Biosynth | MI04758-5 g |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |
94697-68-4 | 5g |
$279.50 | 2023-01-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |
¥753.69 | 2022-02-24 | |
abcr | AB137501-5 g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |
94697-68-4 | 95% | 5 g |
€349.50 | 2023-07-20 | |
abcr | AB137501-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |
94697-68-4 | 95% | 1g |
€181.10 | 2024-06-12 | |
BAI LING WEI Technology Co., Ltd. | J60I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
¥1760 | 2023-11-24 |
5,6-O-Isopropylidene-L-gulono-1,4-lactone Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
Referentie
- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinoseChemistry - A European Journal, 2013, 19(8), 2895-2902,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide
Referentie
- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acidSynthesis, 1986, (11), 962-4,
Synthetic Routes 4
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt
1.2 Solvents: Toluene ; 30 min, rt
1.2 Solvents: Toluene ; 30 min, rt
Referentie
- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-EnterocinSynthesis, 2017, 49(1), 209-217,
Synthetic Routes 5
Reactievoorwaarden
Referentie
- A pyrrolysine analogue for protein click chemistryAngewandte Chemie, 2009, 48(9), 1633-1635,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
Referentie
- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Referentie
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reactievoorwaarden
Referentie
- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin COrganic Letters, 2002, 4(7), 1111-1114,
Synthetic Routes 9
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt
Referentie
- Preparation of (R)-isopropylideneglycerol, China, , ,
Synthetic Routes 10
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Referentie
- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reactievoorwaarden
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
Referentie
- Total Synthesis of Branimycin: An Evolutionary ApproachChemistry - A European Journal, 2012, 18(31), 9651-9668,
Synthetic Routes 12
Reactievoorwaarden
Referentie
- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin BChemistry - A European Journal, 2000, 6(11), 1987-2001,
Synthetic Routes 13
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
Referentie
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reactievoorwaarden
Referentie
- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
Referentie
- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,
Synthetic Routes 16
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide
Referentie
- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the SpirolidesOrganic Letters, 2010, 12(22), 5226-5229,
Synthetic Routes 17
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
Referentie
- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12Organic Letters, 2014, 16(24), 6512-6514,
Synthetic Routes 18
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
Referentie
- Total Synthesis of BrevenalJournal of the American Chemical Society, 2011, 133(9), 3208-3216,
Synthetic Routes 19
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
Referentie
- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,
Synthetic Routes 20
Reactievoorwaarden
1.1 Solvents: Dimethylformamide
Referentie
- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehydeJournal of the Indian Chemical Society, 2018, 95(11), 1393-1395,
5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials
- N-Hydroxyphthalimide
- L-Gulono-1,4-lactone
- L-Glucono-1,4-lactone
- 2-Methoxypropene
- L-Ascorbic acid
- 2,2-Dimethoxypropane
5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products
5,6-O-Isopropylidene-L-gulono-1,4-lactone Gerelateerde literatuur
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):341.0